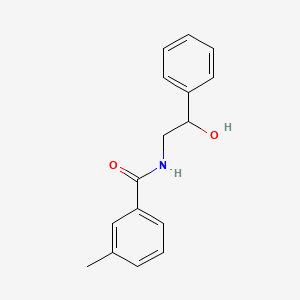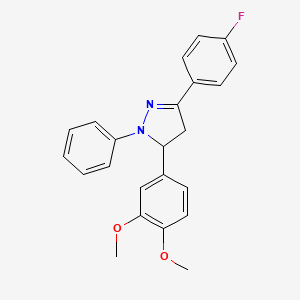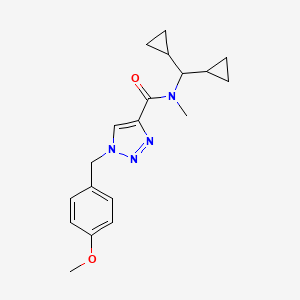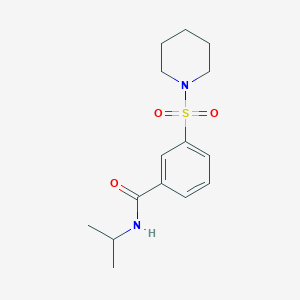![molecular formula C19H21ClN2O3 B5207551 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.
Mechanism of Action
The exact mechanism of action of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is thought to reduce pain and anxiety.
Biochemical and Physiological Effects:
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anticonvulsant and antidepressant effects. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide for lab experiments is its potent and selective activity at the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in pain, anxiety, and stress responses. However, one of the limitations of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is its poor solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several potential future directions for research on 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide. One area of interest is the development of novel analogs of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of the NOP receptor in other physiological processes, such as addiction and reward. Finally, the potential therapeutic applications of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, particularly as an analgesic, anti-inflammatory, and anxiolytic agent, warrant further investigation.
Synthesis Methods
The synthesis of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with propionyl chloride in the presence of a base to form 4-chlorophenylpropanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-propylamine to form the amide. The amide is then treated with sodium hydride and 2-bromoethanol to form 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide.
Scientific Research Applications
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an analgesic. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit potent analgesic effects in animal models of pain. In addition to its analgesic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anti-inflammatory and anxiolytic effects.
properties
IUPAC Name |
2-[2-(4-chlorophenoxy)propanoylamino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-12-21-19(24)16-6-4-5-7-17(16)22-18(23)13(2)25-15-10-8-14(20)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANCHPJHDSPFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)


![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
